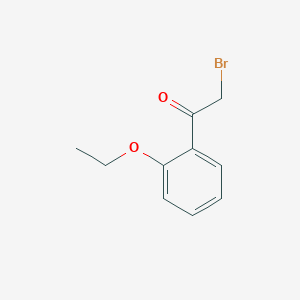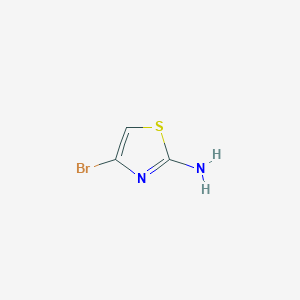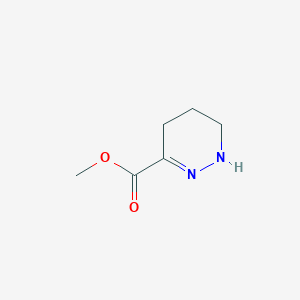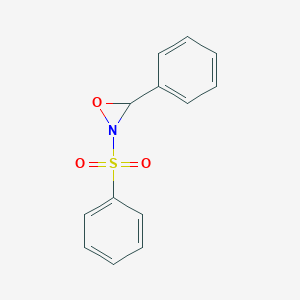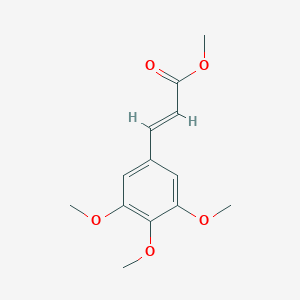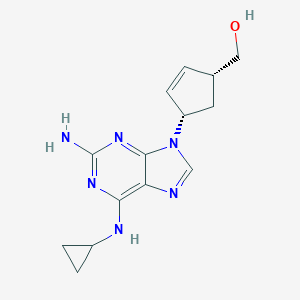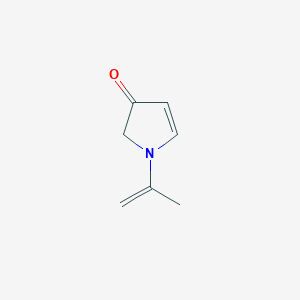
1-Prop-1-en-2-yl-2H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Prop-1-en-2-yl-2H-pyrrol-3-one, also known as 3-(1-propenyl)-2H-pyrrol-3-one, is a chemical compound with the molecular formula C7H7NO. It is an organic compound that is commonly used in scientific research for its various properties and applications.
Mechanism Of Action
The mechanism of action of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is not fully understood. However, it has been suggested that it exerts its biological activities by inhibiting the activity of various enzymes, such as cyclooxygenase and lipoxygenase. It has also been reported to scavenge free radicals and inhibit lipid peroxidation.
Biochemical And Physiological Effects
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been reported to exhibit antiviral activity against herpes simplex virus type 1. Moreover, it has been found to possess antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages And Limitations For Lab Experiments
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it readily available for research purposes. Moreover, it exhibits various biological activities, making it a potential candidate for the development of new drugs. However, its limitations include its potential toxicity and lack of specificity, which may limit its use in certain applications.
Future Directions
There are various future directions for the research on 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. One of the directions is the exploration of its potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties. Moreover, its potential use as a starting material for the synthesis of new heterocyclic compounds can be further investigated. Additionally, the development of more specific analogs of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone may enhance its potential applications in various fields of research.
Conclusion
In conclusion, 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone is a chemical compound that exhibits various biological activities and has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and the discovery of new biological activities.
Synthesis Methods
The synthesis of 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone can be achieved by various methods. One of the commonly used methods is the reaction between 1,4-diketones and primary amines. For example, the reaction between 1,4-cyclohexanedione and allylamine can yield 1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone. Another method involves the reaction between α,β-unsaturated aldehydes and hydroxylamine hydrochloride, followed by the cyclization of the resulting oxime.
Scientific Research Applications
1-Prop-1-en-2-yl-2H-pyrrol-1-Prop-1-en-2-yl-2H-pyrrol-3-oneone has various scientific research applications. It is commonly used as a starting material for the synthesis of various heterocyclic compounds. It has also been found to exhibit antibacterial, antifungal, and antiviral activities. Moreover, it has been reported to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
CAS RN |
150907-29-2 |
|---|---|
Product Name |
1-Prop-1-en-2-yl-2H-pyrrol-3-one |
Molecular Formula |
C7H9NO |
Molecular Weight |
123.15 g/mol |
IUPAC Name |
1-prop-1-en-2-yl-2H-pyrrol-3-one |
InChI |
InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3 |
InChI Key |
VUQVCEDWMXNCQU-UHFFFAOYSA-N |
SMILES |
CC(=C)N1CC(=O)C=C1 |
Canonical SMILES |
CC(=C)N1CC(=O)C=C1 |
synonyms |
3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



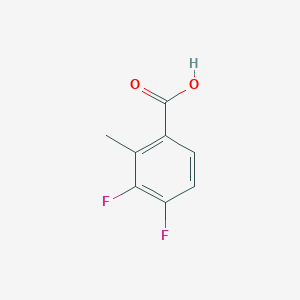
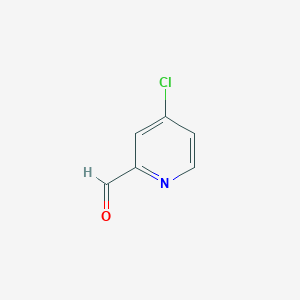
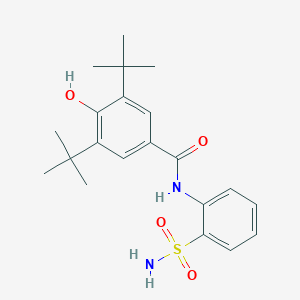
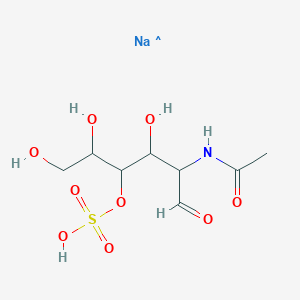
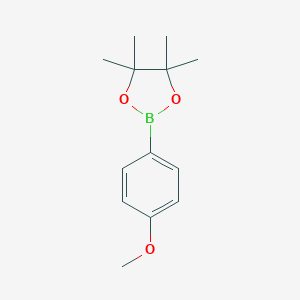
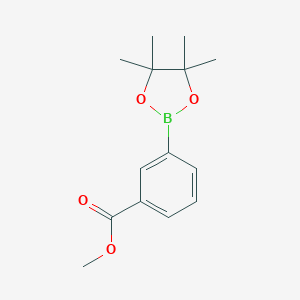
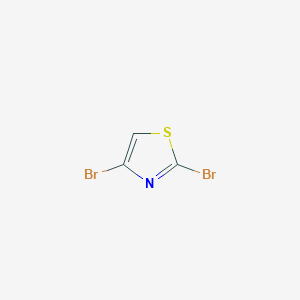
![1,4-Bis[3-(2-pyridyldithio)propionamido]butane](/img/structure/B130269.png)
